Octadecanamide, N-octadecyl-

Engineering Plastics Rotational Molding Polyamide Processing

This saturated secondary amide delivers unmatched thermal stability (5% weight loss at 300°C) for nylon, PC, and PET molding. Unlike volatile primary amides, it prevents plate-out and ensures consistent mold release. Ideal for LDPE film slip control and optical-grade polycarbonate. Bulk and R&D quantities available.

Molecular Formula C36H73NO
Molecular Weight 536 g/mol
CAS No. 13276-08-9
Cat. No. B077672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecanamide, N-octadecyl-
CAS13276-08-9
Molecular FormulaC36H73NO
Molecular Weight536 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C36H73NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3,(H,37,38)
InChIKeyDJWFNQUDPJTSAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecanamide, N-octadecyl- (CAS 13276-08-9) Technical Baseline and Procurement Overview


Octadecanamide, N-octadecyl- (synonyms: N-octadecyloctadecanamide, N-stearylstearamide, stearyl stearamide; CAS 13276-08-9; molecular formula C₃₆H₇₃NO; molecular weight ~536 g/mol) is a secondary fatty acid bis-amide derived from the condensation of stearic acid (C18) with octadecylamine [1]. This compound is a white waxy solid with a melting point of 95–96°C and is characterized by its thermal stability and low volatility, which underpin its primary industrial use as an internal lubricant, mold release agent, and medium slip additive for engineering plastics processed at elevated temperatures . Its structure consists of two fully saturated C18 alkyl chains, distinguishing it from primary amides (single chain) and unsaturated secondary amides .

Why Octadecanamide, N-octadecyl- (CAS 13276-08-9) Cannot Be Substituted by Generic Fatty Amides in High-Temperature Processing


While the broad class of fatty acid amides serves as slip agents and lubricants in polyolefins, substitution with a generic primary amide (e.g., oleamide or erucamide) or a lower-melting secondary amide in engineering plastic applications leads to significant performance failure modes [1]. Primary amides such as oleamide and erucamide exhibit superior coefficient of friction (COF) reduction for rapid slip in LDPE and LLDPE films, but their relatively high volatility and lower thermal stability make them unsuitable for polymers processed above 260°C (e.g., polycarbonate, nylon, PET), where they readily volatilize, condense on molds, and cause plate-out defects . Conversely, the specific molecular architecture of N-octadecyloctadecanamide (a saturated secondary amide) confers quantifiably higher thermal stability and lower volatility, enabling its unique function as an internal mold release agent and lubricant in high-temperature engineering resins without generating volatile organic condensates (VOCs) or degrading the surface finish [2].

Quantitative Differentiation Guide for Octadecanamide, N-octadecyl- (CAS 13276-08-9) Against Primary and Secondary Amide Alternatives


Thermal Stability and Volatility: Weight Loss Comparison with Stearyl Erucamide and EBS

Octadecanamide, N-octadecyl- (stearyl stearamide) demonstrates exceptional thermal stability, with a 5% weight loss temperature (TGA) measured at 300°C, significantly higher than that of the common secondary amide alternative stearyl erucamide and the widely used bis-amide EBS [1]. This stability allows it to function without degradation in high-heat processes where primary amides and many secondary amides volatilize, causing mold deposit (plate-out) .

Engineering Plastics Rotational Molding Polyamide Processing

Slip Performance Classification: Medium Slip Control vs. High Slip Primary Amides

In polyolefin film applications, Octadecanamide, N-octadecyl- is classified and characterized as a 'medium slip' additive, in contrast to the 'high slip' performance of primary amides like oleamide and erucamide [1]. This differential slip behavior is crucial for managing stacked goods. While primary amides achieve very low coefficients of friction (e.g., COF < 0.2), stearyl stearamide provides a controlled, moderate reduction in COF (typically in the 0.3–0.5 range) that prevents packaged goods from sliding excessively during storage or transport .

Polyolefin Films Coefficient of Friction Anti-blocking

Mold Release Efficiency in Engineering Resins: Comparison with Stearic Acid Metal Soaps

As an internal lubricant for engineering plastics like polycarbonate (PC), Octadecanamide, N-octadecyl- acts with high efficiency at low addition levels, typically 0.1% to 0.5% by weight, to reduce demolding force . In contrast, alternative lubricants such as calcium stearate or zinc stearate often require higher loading (0.5% to 1.5%) to achieve comparable mold release, and their metallic residues can adversely affect the optical clarity and hydrolytic stability of polycarbonate resins . Furthermore, secondary amides provide superior coordination with other lubricants compared to metal soaps [1].

Injection Molding Polycarbonate Mold Release

Physical Property Benchmark: Melting Point and Volatility vs. Erucamide

Octadecanamide, N-octadecyl- possesses a melting point of 95–96°C, which is significantly higher than that of the primary amide slip agent erucamide (melting point ~79–81°C) . This higher melting point correlates with the compound‘s lower volatility and reduced tendency to vaporize during high-temperature polymer processing. The predicted vapor pressure of the target compound at 25°C is 0.004 Pa, supporting its classification as a low-volatility solid suitable for extended processing runs without evaporative loss .

Thermal Properties Melting Point Vapor Pressure

Validated Application Scenarios for Octadecanamide, N-octadecyl- (CAS 13276-08-9) Based on Quantitative Performance Evidence


Internal Mold Release Agent for High-Temperature Polyamide (Nylon) Injection Molding

Based on its 5% weight loss temperature of 300°C, Octadecanamide, N-octadecyl- is uniquely suited as an internal mold release agent for nylon (polyamide) injection molding, where processing temperatures typically range from 260°C to 290°C [1]. Unlike erucamide or oleamide, which would volatilize and deposit on the mold surface causing plate-out, this compound remains thermally stable throughout the melt phase, ensuring consistent demolding and reducing cycle time variability.

Medium Slip Additive for Polyolefin Film Packaging Requiring Pallet Stability

This compound is specifically applied in LDPE and LLDPE packaging films where controlled slip is required to maintain pallet stability. Based on its classification as a medium slip additive, it provides a moderate coefficient of friction that prevents film layers from sliding apart during transport and storage, a critical safety feature not provided by high-slip primary amides such as oleamide [1]. This makes it ideal for heavy-gauge industrial liners and construction films.

Lubricant and Release Agent for Optically Clear Polycarbonate (PC)

For applications requiring optical clarity and color stability in polycarbonate, such as LED lenses, automotive lighting, and optical media, Octadecanamide, N-octadecyl- is the preferred additive. Its effective loading range of 0.1%–0.5% minimizes the impact on light transmission [1]. Unlike metallic stearate salts (e.g., calcium stearate), it does not introduce metal ion impurities that catalyze polycarbonate degradation or cause haze formation during high-temperature molding .

Rotomolding Lubricant for Polyethylene Tanks and Components

The extended heating cycles (20–40 minutes) in rotational molding demand lubricants with extremely low volatility to prevent fuming and surface defects. Octadecanamide, N-octadecyl-’s thermal stability at 300°C (5% weight loss) ensures it remains in the polymer melt during these prolonged high-heat cycles, providing consistent mold release and bubble release without generating smoke or degrading the inner surface finish of the molded part [1].

Technical Documentation Hub

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